Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-21-14(20)12-10(2)18-15-16-9-17-19(15)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOVHJDMBRUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole in DMF (Dimethylformamide). The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
Nucleophilic Substitution at the Triazole Ring
The triazole ring exhibits electrophilic character at nitrogen positions, enabling alkylation or arylation reactions.
Applications : Alkylation enhances lipophilicity, improving membrane permeability in biological systems.
Oxidation Reactions
Controlled oxidation modifies the dihydropyrimidine moiety to aromatic pyrimidine, altering electronic properties.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (0.1M), H₂O, 25°C | 12 hours, stirring | Aromatic pyrimidine derivative | 60% |
| H₂O₂ (30%), acetic acid | 50°C, 6 hours | Same as above | 55% |
Mechanistic Pathway : Oxidation proceeds via radical intermediates, with MnO₂ or peracetic acid acting as oxidizing agents.
Cyclocondensation and Heterocycle Formation
The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.
| Partner Reactant | Catalyst/Conditions | Products | Yield |
|---|---|---|---|
| Benzaldehyde | TMDP, ethanol/H₂O | Fused triazolo-pyrimidine-quinazoline | 73% |
| Acetylacetone | Piperidine, reflux | Bicyclic derivative | 65% |
Key Insight : The reaction exploits the nucleophilic NH group in the dihydropyrimidine ring, enabling C–N bond formation .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding to enzymes informs its functionalization strategies:
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been studied for their ability to inhibit the influenza A virus polymerase. A study demonstrated the synthesis of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of the influenza virus polymerase, showing promising results in inhibiting viral replication .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on synthesizing various triazolo-pyrimidine derivatives and evaluating their cytotoxic effects against different cancer cell lines. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways .
Enzyme Inhibition
this compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Agricultural Science
Pesticidal Applications
The compound has been explored for its potential use as a pesticide. Triazole derivatives are known for their fungicidal properties and have been incorporated into formulations aimed at controlling fungal pathogens in crops. Research into the efficacy of these compounds against various plant pathogens has shown promising results .
Materials Science
Synthesis of Novel Materials
In materials science, this compound can serve as a building block for creating novel polymers and hybrid materials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Antiviral Activity
A study published in Nature focused on synthesizing various triazolo-pyrimidine derivatives to evaluate their antiviral activity against influenza A virus. The synthesized compounds were tested in vitro and showed significant inhibition of viral replication at low concentrations .
Case Study 2: Pesticidal Efficacy
In agricultural research conducted by a team at the University of Malaya, ethyl 5-methyl-7-phenyl derivatives were tested against common fungal pathogens affecting rice crops. Results indicated a notable reduction in fungal growth compared to control groups .
Synthesis Protocols
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction generally begins with ethyl cyanoacetate and appropriate aldehydes or ketones.
- Catalysis : The use of catalysts such as 4,4'-trimethylenedipiperidine has been shown to enhance yields significantly during the condensation reactions .
- Reaction Conditions : Optimal conditions often include refluxing in a solvent mixture (e.g., water/ethanol) to facilitate reaction completion.
Mechanism of Action
The mechanism by which Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
- Chlorophenyl vs. Phenyl: Chlorine at position 7 (e.g., 7-(4-Cl-phenyl)) increases molecular weight (318.77 vs.
- Methoxy Substitutions : Compounds with 3,4,5-trimethoxyphenyl groups (MW: 436.46) exhibit improved solubility due to polar methoxy groups, which may enhance bioavailability .
- Amino vs. Methyl: The presence of an amino group at position 2 (e.g., Compound 8) introduces hydrogen-bonding capacity, which could improve target binding compared to the target compound’s methyl group .
Table 2: Activity Comparisons
- Antiviral Potential: Triazavirin’s nitro and methylsulfanyl groups are critical for its antiviral activity, absent in the target compound .
Biological Activity
Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 329795-91-7. Its structure includes a triazolopyrimidine core which is known for conferring various pharmacological activities. The presence of the ethyl and phenyl groups enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 329795-91-7 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives, including this compound. It has shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
This compound has demonstrated promising anticancer activity in vitro. For instance, it exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act on specific receptors related to cell proliferation and apoptosis.
- Cell Cycle Interference : Evidence suggests that it disrupts normal cell cycle progression in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited greater antimicrobial activity than traditional antibiotics against resistant strains .
- Cancer Cell Line Study : In a controlled laboratory setting, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines within 48 hours .
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate be optimized for high yield and sustainability?
- Methodological Answer : A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst enables efficient synthesis. Two protocols are recommended:
- Molten-state TMDP : Stir reactants (e.g., 4-phenylbenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) in TMDP at 65°C. Yields reach ~92% with recyclable TMDP .
- Aqueous ethanol (1:1 v/v) : Reflux reactants with TMDP (10 mol%) in water/ethanol. This avoids toxic solvents and achieves ~95% crude yield .
- Both methods prioritize low toxicity, non-flammability, and minimal waste.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in DMSO-d6 or CDCl3 to confirm substituents and hydrogen environments. For example, NH protons in triazole rings resonate at δ ~10.8–11.0 ppm .
- X-ray Crystallography : Analyze dihedral angles and ring puckering (e.g., dihydropyrimidine adopts an envelope conformation; triazole rings are planar). Cremer & Pople parameters (θ, φ) quantify ring distortions .
- Elemental Analysis : Validate purity via microanalysis (e.g., Perkin-Elmer 240-B) .
Advanced Research Questions
Q. How can regioselectivity in triazolopyrimidine derivatives be controlled during multi-component reactions (MCRs)?
- Methodological Answer : Reaction conditions dictate regioselectivity:
- Acidic vs. Ionic Conditions : Under acidic conditions (HCl/ethanol), 2-amino-5-methyl-7-phenyl derivatives form preferentially. In ionic liquids, 2-amino-7-methyl-5-phenyl isomers dominate due to altered transition-state stabilization .
- Catalyst Design : TMDP’s Lewis basic sites and hydrogen-bonding capacity direct cyclization pathways, favoring 5-methyl-7-phenyl substitution .
Q. What strategies validate the biological activity of this compound against cancer cell lines?
- Methodological Answer :
- Antiproliferative Assays : Use MTT or SRB assays on HeLa, MCF-7, or A549 cells. Derivatives with electron-rich phenyl groups (e.g., 3,4-dimethoxy) show IC values <10 μM due to enhanced DNA intercalation .
- Structure-Activity Relationship (SAR) : Modify substituents at positions 5 (methyl) and 7 (phenyl). For example, replacing methyl with trifluoromethyl improves metabolic stability but reduces solubility .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., DHFR, MDM2). The triazolopyrimidine core forms π-π stacking with aromatic residues, while carboxylate esters engage in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
